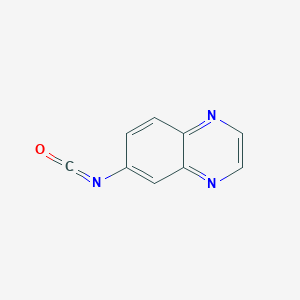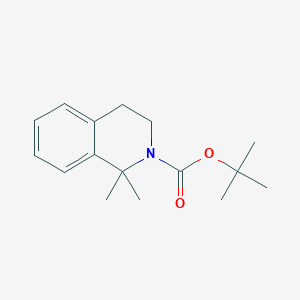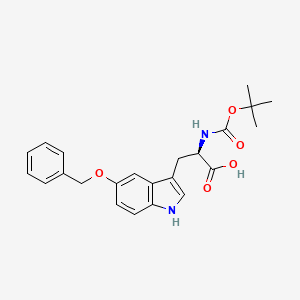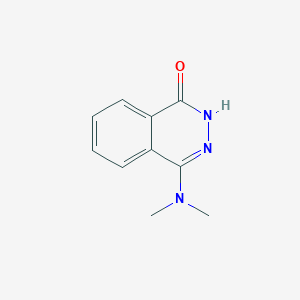
6-Isocyanatoquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isocyanatoquinoxaline is a derivative of quinoxaline, a fused heterocyclic compound consisting of a benzene ring fused to a pyrazine ring. Quinoxaline derivatives have garnered significant attention due to their diverse biological activities and applications in medicinal chemistry, agriculture, and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isocyanatoquinoxaline typically involves the reaction of quinoxaline derivatives with isocyanates. One common method is the reaction of 6-aminoquinoxaline with phosgene to form this compound. This reaction is usually carried out in the presence of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as solvent-free reactions and the use of alternative reaction media, are also being explored to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Isocyanatoquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form urea and carbamate derivatives.
Addition Reactions: It can participate in cycloaddition reactions with dienes and other unsaturated compounds to form heterocyclic compounds.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation to form quinoxaline N-oxides and reduction to form quinoxaline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like primary and secondary amines, alcohols, and thiols are commonly used. These reactions are typically carried out at room temperature or slightly elevated temperatures in the presence of a base.
Addition Reactions: Dienes and other unsaturated compounds are used as reactants, often under thermal or catalytic conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Urea and Carbamate Derivatives: Formed from substitution reactions with amines and alcohols.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Quinoxaline N-oxides and Derivatives: Formed from oxidation and reduction reactions.
Wissenschaftliche Forschungsanwendungen
6-Isocyanatoquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and polymers.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Quinoxaline derivatives, including this compound, are investigated for their anticancer, antimicrobial, and antiviral properties.
Industry: It is used in the production of dyes, fluorescent materials, and organic semiconductors
Wirkmechanismus
The mechanism of action of 6-Isocyanatoquinoxaline involves its interaction with nucleophilic sites on biological macromolecules. It can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or modification of protein function. The compound may also interact with DNA and RNA, affecting their structure and function. These interactions can disrupt cellular processes and lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound, known for its broad spectrum of biological activities.
6-Aminoquinoxaline: A precursor in the synthesis of 6-Isocyanatoquinoxaline.
Quinoxaline N-oxides: Oxidized derivatives with distinct chemical properties.
Uniqueness: this compound is unique due to the presence of the isocyanate functional group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound for the synthesis of novel materials and biologically active molecules .
Eigenschaften
Molekularformel |
C9H5N3O |
|---|---|
Molekulargewicht |
171.16 g/mol |
IUPAC-Name |
6-isocyanatoquinoxaline |
InChI |
InChI=1S/C9H5N3O/c13-6-12-7-1-2-8-9(5-7)11-4-3-10-8/h1-5H |
InChI-Schlüssel |
ZJMASMIWOLDCKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=CN=C2C=C1N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetrasodium;[[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]-oxidophosphoryl] phosphate](/img/structure/B13029972.png)
![6-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13029984.png)



![2-[2-(Trifluoromethyl)-1,3-thiazol-5-YL]ethanamine](/img/structure/B13029998.png)
![tert-butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13030002.png)


![3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13030022.png)


![5-(furan-2-yl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13030048.png)
![3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13030058.png)
